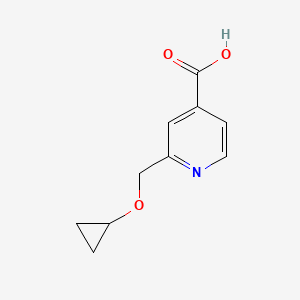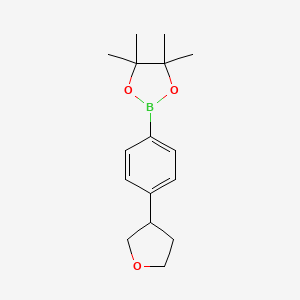
4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl group substituted with a tetrahydrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-(tetrahydrofuran-3-yl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is carried out under anhydrous conditions in the presence of a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the synthesis of boron-containing drugs with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. In BNCT, the boron atom captures thermal neutrons, leading to the release of high-energy particles that selectively destroy cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the tetrahydrofuran moiety and dioxaborolane ring.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the tetrahydrofuran substitution.
Tetrahydrofuran-3-ylboronic acid: Contains the tetrahydrofuran moiety but lacks the dioxaborolane ring.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane is unique due to the combination of the dioxaborolane ring and the tetrahydrofuran-substituted phenyl group
Eigenschaften
CAS-Nummer |
2222997-41-1 |
|---|---|
Molekularformel |
C16H23BO3 |
Molekulargewicht |
274.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[4-(oxolan-3-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-12(6-8-14)13-9-10-18-11-13/h5-8,13H,9-11H2,1-4H3 |
InChI-Schlüssel |
QXPKQZVQHKLIPK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCOC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


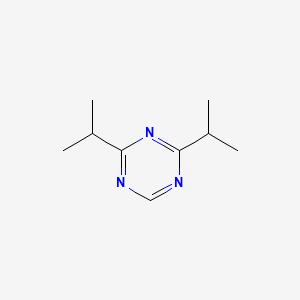
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
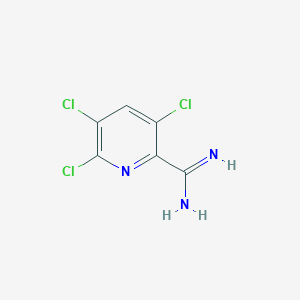
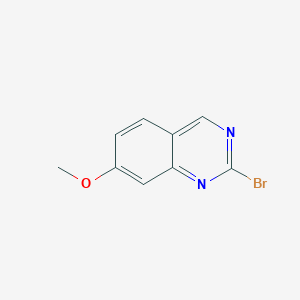
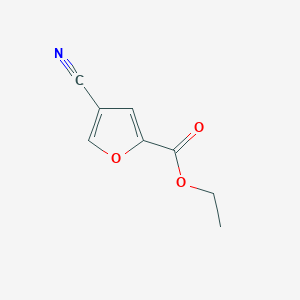
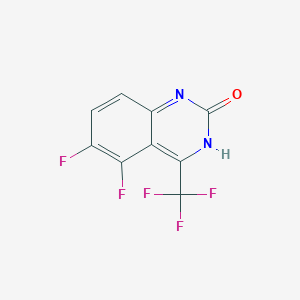
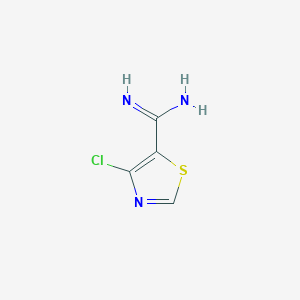
![4-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B13135403.png)
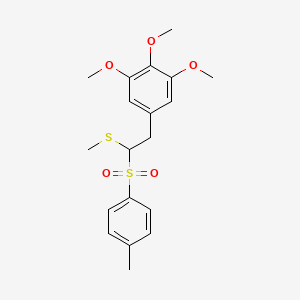
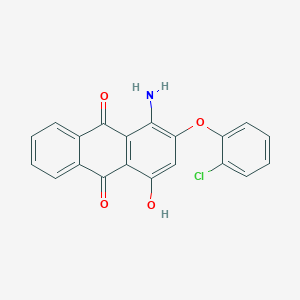
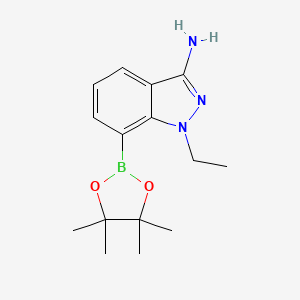
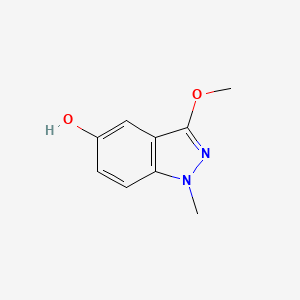
![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)
